1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
1-methyl-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Mechanism of Action
Target of Action
The primary targets of 1-methyl-2-oxa-5-azabicyclo[22Related compounds have been used in the preparation of diaza/aza/phthalazines as p38 kinase inhibitors , suggesting potential targets could be kinases involved in inflammation and other cellular processes.
Result of Action
The molecular and cellular effects of 1-methyl-2-oxa-5-azabicyclo[22If the compound acts as a kinase inhibitor, it could potentially alter cellular signaling, leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane interacts with its targets and exerts its effects. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could potentially affect its stability or activity.
Biochemical Analysis
Biochemical Properties
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with γ-amino butyric acid (GABA) receptors, which are crucial for neurotransmission . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to modulation of their activity.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA receptors can alter neurotransmission, impacting neuronal cell function . Additionally, it may influence the expression of genes related to neurotransmitter synthesis and degradation, thereby affecting overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules such as GABA receptors. This binding can lead to either inhibition or activation of the receptor, depending on the specific site and nature of the interaction . These interactions can result in changes in gene expression, particularly those genes involved in neurotransmitter pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular signaling pathways and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmission and cellular metabolism. At higher doses, it can lead to toxic or adverse effects, such as disruption of normal cellular functions and potential neurotoxicity . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of neurotransmitter synthesis and degradation pathways . These interactions can affect metabolic flux and alter the levels of metabolites involved in neurotransmission.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the brain . The compound’s distribution is crucial for its activity and function in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity. It is often directed to specific compartments or organelles within the cell, such as the synaptic vesicles in neurons . Targeting signals and post-translational modifications play a role in directing the compound to these specific locations, thereby influencing its function.
Preparation Methods
The synthesis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane can be achieved through several methods. One approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures. Another method involves starting with 4R-hydroxy-l-proline as a chiron and attaching an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core .
Chemical Reactions Analysis
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and other functionalization reactions . The major products formed from these reactions are often functionalized aza-bicyclic structures, which can be further modified for specific applications.
Scientific Research Applications
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications. It is used as a platform for functional diversity in the synthesis of backbone-constrained γ-amino acid analogues . These analogues are of interest in medicinal chemistry for their potential therapeutic properties. Additionally, the compound is used in the synthesis of various organic molecules and as a building block for more complex structures .
Comparison with Similar Compounds
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane can be compared to other similar compounds, such as 2-oxa-5-azabicyclo[2.2.1]heptane and methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The presence of the methyl group in this compound provides unique chemical properties that can be exploited for specific research and industrial purposes.
Properties
CAS No. |
1935565-29-9 |
---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.2 |
Purity |
0 |
Origin of Product |
United States |
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